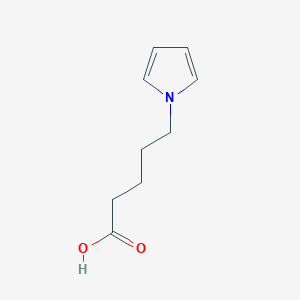

5-(1H-Pyrrol-1-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrol-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-9(12)5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEVRCSCWPFBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435588 | |

| Record name | 5-(1H-Pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145511-35-9 | |

| Record name | 5-(1H-Pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 1h Pyrrol 1 Yl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 5-(1H-Pyrrol-1-yl)pentanoic acid reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by signals for the pyrrole (B145914) ring protons and the aliphatic chain protons. The protons on the pyrrole ring typically appear in the downfield region due to the aromatic nature of the ring. Specifically, the protons at positions 2 and 5 of the pyrrole ring are chemically equivalent, as are the protons at positions 3 and 4, leading to two distinct signals. The protons of the pentanoic acid chain appear at different chemical shifts depending on their proximity to the electronegative nitrogen atom of the pyrrole ring and the carbonyl group of the carboxylic acid.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-5 (Pyrrole) | ~6.60 | t | 2.1 |

| H-3, H-4 (Pyrrole) | ~6.05 | t | 2.1 |

| -CH₂- (alpha to N) | ~3.88 | t | 7.1 |

| -CH₂- (alpha to COOH) | ~2.26 | t | 7.2 |

| -CH₂- (beta to N) | ~1.81 | p | 7.5 |

| -CH₂- (beta to COOH) | ~1.56 | p | 7.5 |

This table presents typical ¹H NMR data and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically observed at the most downfield chemical shift. The carbons of the pyrrole ring appear in the aromatic region, with the carbons adjacent to the nitrogen (C-2 and C-5) resonating at a different frequency than the other two pyrrole carbons (C-3 and C-4). The aliphatic carbons of the pentanoic acid chain are found in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~178.9 |

| C-2, C-5 (Pyrrole) | ~120.6 |

| C-3, C-4 (Pyrrole) | ~107.9 |

| -CH₂- (alpha to N) | ~49.1 |

| -CH₂- (alpha to COOH) | ~33.6 |

| -CH₂- (beta to N) | ~30.5 |

| -CH₂- (beta to COOH) | ~23.5 |

This table presents typical ¹³C NMR data and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons in the pentanoic acid chain, confirming their sequence. It would also show correlations between the adjacent protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~3.88 ppm would show a cross-peak with the carbon signal at ~49.1 ppm, confirming this as the -CH₂- group attached to the nitrogen.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons of the -CH₂- group alpha to the nitrogen and the C-2 and C-5 carbons of the pyrrole ring, confirming the point of attachment of the pentanoic acid chain to the pyrrole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carboxylic acid and the pyrrole ring. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-H stretching vibrations of the pyrrole ring and the aliphatic chain are observed around 2850-3150 cm⁻¹. The C-N stretching of the pyrrole ring and C-C stretching vibrations also contribute to the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |

| Pyrrole & Alkane | C-H Stretch | 2850-3150 |

| Pyrrole | C-N Stretch | ~1280 |

This table presents typical IR absorption frequencies, and actual values can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact molecular formula. For this compound (C₉H₁₃NO₂), the expected exact mass can be calculated. The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern can also provide structural information. Common fragmentation pathways may include the loss of the carboxylic acid group or cleavage of the aliphatic chain.

| Ion | Calculated m/z | Observed m/z (Typical) |

| [M+H]⁺ | 168.0968 | ~168.0970 |

| [M+Na]⁺ | 190.0787 | ~190.0790 |

This table presents calculated and typical observed m/z values in HRMS.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. If a suitable single crystal can be grown, X-ray diffraction analysis would reveal the exact conformation of the pentanoic acid chain relative to the pyrrole ring and how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups. While specific crystallographic data for this compound is not widely published, this method remains the gold standard for unambiguous structural determination.

Chemical Transformations and Derivatization of 5 1h Pyrrol 1 Yl Pentanoic Acid

Reactions Involving the Terminal Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification Reactions

The conversion of the carboxylic acid group of 5-(1H-pyrrol-1-yl)pentanoic acid to an ester can be readily achieved through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

For instance, the reaction of this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl ester. The general reaction is as follows:

Reaction: this compound + R'OH ⇌ 5-(1H-pyrrol-1-yl)pentanoate + H₂O

Alternative methods for esterification that avoid the use of strong acids, which could potentially lead to polymerization of the pyrrole (B145914) ring, include reaction with alkyl halides in the presence of a base or the use of coupling agents.

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid Reactant | Alcohol Reactant | Catalyst/Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Benzoic Acid | Methanol (¹⁸O-labeled) | HCl | Methyl benzoate (B1203000) (¹⁸O-labeled) | libretexts.org |

| Adipic Acid | Ethanol | H₂SO₄ | Diethyl adipate | masterorganicchemistry.com |

| Carboxylic Acid | Alcohol | DBSA (p-dodecylbenzenesulfonic acid) in water | Ester | organic-chemistry.org |

Amide Bond Formation with Primary Amine Nucleophiles

The carboxylic acid moiety of this compound can be readily converted to an amide through reaction with a primary amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. researchgate.net

A common strategy involves the use of coupling reagents to facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. peptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU). peptide.com

The general scheme for amide bond formation is:

Reaction: this compound + R'NH₂ + Coupling Agent → N-R'-5-(1H-pyrrol-1-yl)pentanamide

Direct condensation between the carboxylic acid and an amine can also be achieved under hydrothermal conditions at elevated temperatures and pressures, offering a pathway that avoids the use of coupling reagents. sci-hub.se

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Byproducts | Notes | Reference(s) |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (insoluble) | Commonly used in solution-phase synthesis. | peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Useful for aqueous reactions and easy purification. | peptide.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | - | Effective for coupling N-methyl amino acids. | peptide.com |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | - | Causes very little epimerization. | peptide.com |

Reduction and Other Functional Group Interconversions

The terminal carboxylic acid of this compound can be reduced to the corresponding primary alcohol, 5-(1H-pyrrol-1-yl)pentan-1-ol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that the pyrrole ring is generally stable to these conditions.

Another potential transformation is the conversion of the carboxylic acid to an acyl halide, such as an acyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can be used in a variety of subsequent reactions, including Friedel-Crafts acylations or the formation of esters and amides under milder conditions than direct methods. ijpcbs.com

Chemical Reactivity of the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. uobaghdad.edu.iqpearson.com The nitrogen atom donates its lone pair of electrons into the π-system, increasing the electron density of the ring carbons and rendering it more reactive than benzene. uobaghdad.edu.iqpearson.com

Electrophilic Aromatic Substitution Pathways

Electrophilic substitution on N-substituted pyrroles, such as this compound, typically occurs at the C2 and C5 positions (α-positions), as the cationic intermediate formed during the reaction is more stabilized by resonance compared to substitution at the C3 and C4 positions (β-positions). uobaghdad.edu.iqonlineorganicchemistrytutor.com However, the nature of the N-substituent and the reaction conditions can influence the regioselectivity, with some reactions showing an increased proportion of β-substitution. cdnsciencepub.com

Halogenation: Halogenation of pyrrole can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a single halogen atom, typically at the 2-position. quimicaorganica.org Using elemental halogens like bromine can lead to polyhalogenation due to the high reactivity of the pyrrole ring. quimicaorganica.orgyoutube.com

Nitration: Direct nitration of pyrrole with strong acids like a mixture of nitric acid and sulfuric acid can lead to polymerization. stackexchange.com Milder nitrating agents, such as acetyl nitrate (B79036) (prepared from nitric acid and acetic anhydride), are therefore preferred. stackexchange.com For N-substituted pyrroles, nitration can yield a mixture of 2-nitro and 3-nitro isomers, with the ratio depending on the steric bulk of the N-substituent. cdnsciencepub.comcdnsciencepub.com

Sulfonation: Sulfonation of pyrrole can be carried out using a sulfur trioxide-pyridine complex to yield pyrrole-2-sulfonic acid. quimicaorganica.org Studies have shown that sulfonation of pyrrole and its 1-methyl derivative with a sulfur trioxide–pyridine complex can lead to 3-sulfonated products. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. chemistrysteps.comwikipedia.org Treatment of this compound with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), would be expected to introduce a formyl group at the 2-position of the pyrrole ring. ijpcbs.comchemistrysteps.comrsc.org This reaction provides a route to pyrrole-2-carboxaldehydes, which are valuable synthetic intermediates. researchgate.net

Acylation: Friedel-Crafts acylation of N-substituted pyrroles can be achieved using an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst. However, due to the high reactivity of the pyrrole ring, milder conditions are often employed. nsf.gov In some cases, acylation can occur without a catalyst. youtube.com The acylation predominantly occurs at the 2-position.

Table 3: Electrophilic Aromatic Substitution Reactions on N-Substituted Pyrroles

| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|

| Halogenation | NBS, NCS, Br₂/EtOH | 2- and 5-positions (can be polyhalogenated) | Halogenated pyrrole | quimicaorganica.orgyoutube.com |

| Nitration | Acetyl nitrate | Mixture of 2- and 3-isomers | Nitropyrrole | cdnsciencepub.comstackexchange.comcdnsciencepub.comacs.orgresearchgate.net |

| Sulfonation | SO₃-pyridine complex | 2- or 3-position | Pyrrolesulfonic acid | quimicaorganica.orgresearchgate.net |

| Vilsmeier-Haack | POCl₃, DMF | 2-position | Pyrrole-2-carboxaldehyde | ijpcbs.comchemistrysteps.comwikipedia.orgrsc.orgresearchgate.net |

Modification and Functionalization at Pyrrole Substituents

Further functionalization can occur on substituents that have been introduced onto the pyrrole ring. For instance, a formyl group introduced via the Vilsmeier-Haack reaction can undergo a wide range of subsequent transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an oxime or hydrazone. These transformations significantly expand the synthetic utility of the initial electrophilic substitution product.

Similarly, a nitro group can be reduced to an amino group, which can then be further derivatized through reactions such as acylation or diazotization. These subsequent modifications allow for the introduction of a diverse array of functional groups onto the pyrrole ring system, starting from a simple electrophilic substitution product.

Design and Synthesis of Conjugates and Linkers for Academic Research

The bifunctional nature of this compound, possessing a terminal carboxylic acid and a pyrrole ring, makes it an attractive building block for the synthesis of molecular probes and linkers. The carboxylic acid provides a convenient handle for conjugation to other molecules, such as peptides, proteins, or fluorescent dyes, while the pyrrole moiety can be a critical component of a pharmacophore or a precursor to more complex heterocyclic systems.

In academic research, derivatives of this pentanoic acid are employed as linkers in the development of fluorescent ligands for studying G protein-coupled receptors (GPCRs). For instance, a derivative, 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, serves as a thiol-reactive linker. broadpharm.com This maleimide-containing molecule can be coupled to other molecules to create specific probes. The general structure of such aliphatic linkers allows for the connection of two different functional motifs within a single molecule. broadpharm.com

The synthesis of complex molecules for research often involves multi-step processes. For example, the synthesis of certain pyrrole-containing acetic acid derivatives has been achieved through methods like the Vilsmeier-Haack process. nih.gov This demonstrates a viable synthetic route for functionalizing the pyrrole ring, which can be adapted for creating diverse conjugates.

The versatility of the pyrrole structure is further highlighted in the synthesis of peptide-linker-based fluorescent ligands for the histamine (B1213489) H1 receptor. nih.gov While not directly using this compound, these studies showcase the principle of using a pyrrole-containing fragment as a key part of a linker system to optimize ligand binding and visualization. nih.gov The synthesis often involves standard solid-phase peptide synthesis (SPPS) where a pyrrole-containing carboxylic acid could be incorporated. nih.gov

Table 1: Examples of Pyrrole-Containing Linkers and Conjugates in Research

| Compound/Fragment | Application | Synthetic Method Highlight |

| 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | Thiol-reactive aliphatic linker broadpharm.com | Not detailed in the provided context. |

| [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid | Aldose reductase and protein glycation inhibitor nih.gov | Vilsmeier-Haack process nih.gov |

| Peptide-linker with pyrrole moiety | Fluorescent ligand for Histamine H1 Receptor nih.gov | Solid-Phase Peptide Synthesis (SPPS) nih.gov |

Investigations into Regioselectivity and Stereoselectivity of Reactions

The outcomes of chemical reactions involving this compound and its derivatives can be significantly influenced by factors governing regioselectivity and stereoselectivity. While specific studies on the stereoselectivity of this exact molecule are not prevalent, principles can be drawn from related pyrrole-containing compounds.

Regioselectivity:

Regioselectivity, the preference for bond formation at one position over another, is a critical consideration in the functionalization of the pyrrole ring. The pyrrole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C2 or C5 positions. The presence of the N-pentanoic acid substituent can influence the electron distribution and steric accessibility of the ring, thereby directing incoming electrophiles.

In broader synthetic strategies for pyrrole derivatives, achieving high regioselectivity is a key goal. For example, novel methods for synthesizing polysubstituted pyrroles from ketoxime acetates and ynals have been developed to proceed with excellent regioselectivity. nih.gov Similarly, the synthesis of 5-(pyrazol-4-yl) pentanoic acids via a cascade annulation/ring-opening reaction has been noted for its unprecedented regiochemistry in the formation of the initial spiro pyrazoline intermediate. nih.gov These examples underscore the importance and active investigation of controlling regioselectivity in the synthesis of complex heterocyclic acids.

Stereoselectivity:

Stereoselectivity becomes relevant when a new chiral center is created during a reaction. For this compound, reactions at the carboxylic acid or the alkyl chain could potentially create stereoisomers. More significantly, if the pyrrole ring is involved in reactions that generate chirality, controlling the stereochemical outcome is crucial.

Studies on the stereoselective reactions of 2-(pyrrol-1-yl)alkanals and 2-(pyrrol-1-yl)alkan-1-ones offer valuable insights. rsc.org In these systems, the pyrrole group acts as a chiral auxiliary, directing the approach of reagents. Reactions of these compounds with Grignard and hydride reagents have been shown to proceed stereoselectively, yielding the corresponding 2-(pyrrol-1-yl)alcohols with a high degree of stereocontrol. rsc.org The resulting alcohols can then be converted into other valuable chiral molecules, such as amino alcohols like norephedrine (B3415761) and ephedrine, by cleavage of the pyrrole ring. rsc.org This principle of using the pyrrole moiety to direct stereoselective transformations could be applicable to derivatives of this compound.

Table 2: Factors Influencing Selectivity in Reactions of Pyrrole Derivatives

| Selectivity Type | Influencing Factors | Example from Related Systems |

| Regioselectivity | Electronic properties of the pyrrole ring, nature of the substituent at N1, choice of catalyst and solvent. nih.govnih.gov | Electrophilic substitution at C2/C5 of the pyrrole ring. Control of annulation pathways in the synthesis of related heterocyclic acids. nih.gov |

| Stereoselectivity | Presence of a chiral center, steric hindrance from the pyrrole ring and its substituents, nature of the reagent. rsc.org | Stereoselective reduction of a carbonyl group adjacent to the pyrrole ring using hydride reagents. rsc.org |

Computational Chemistry and Theoretical Investigations of 5 1h Pyrrol 1 Yl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in characterizing the electronic properties of 5-(1H-Pyrrol-1-yl)pentanoic acid. These calculations could determine key parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's stability and its potential reactivity in chemical transformations. For instance, the locations of the HOMO and LUMO can suggest which parts of the molecule are most likely to act as electron donors or acceptors in a reaction.

Conformational Analysis and Molecular Geometry Optimization

The flexible five-carbon chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis through computational methods would identify the most stable, low-energy conformations of the molecule. By systematically rotating the single bonds in the pentyl chain and calculating the corresponding energy, a potential energy surface can be mapped out. Geometry optimization for these conformers would provide precise bond lengths, bond angles, and dihedral angles for the most probable structures of the molecule in the gas phase or in solution.

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic signatures of this compound, which are invaluable for its experimental identification and characterization. For example, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum, where specific peaks can be assigned to the stretching and bending modes of particular functional groups, such as the C=O of the carboxylic acid and the C-N bonds of the pyrrole (B145914) ring. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

Elucidation of Reaction Mechanisms and Transition State Analysis

Should this compound be involved in chemical reactions, computational chemistry could be employed to elucidate the step-by-step mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy barrier associated with the transition state determines the rate of the reaction. Such analyses are fundamental to understanding how the molecule transforms and for designing new synthetic pathways. For instance, the mechanism of its formation or its subsequent conversion into other compounds could be modeled.

Molecular Modeling for Ligand-Target Interaction Studies

The structural features of this compound, particularly the presence of a hydrogen bond donor (the carboxylic acid) and a heterocyclic ring, suggest it could potentially interact with biological targets like enzymes or receptors. Molecular modeling techniques, including molecular docking, are used to predict how a small molecule (a ligand) might bind to the active site of a protein. nih.gov These studies can provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov While no specific molecular modeling studies have been reported for this compound, this approach is widely used for structurally related molecules to explore their potential biological activities. nih.govnih.govbiorxiv.org

Applications and Research Utility of 5 1h Pyrrol 1 Yl Pentanoic Acid in Chemical Biology and Materials Science

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The molecular architecture of 5-(1H-pyrrol-1-yl)pentanoic acid, which combines a five-membered aromatic pyrrole (B145914) ring with a flexible five-carbon carboxylic acid chain, makes it a valuable building block in the synthesis of more complex heterocyclic structures. The pyrrole moiety can be further functionalized, and the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification.

Researchers have utilized pyrrole-containing carboxylic acids in the construction of intricate molecular frameworks. For instance, the synthesis of pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, which have shown potential as antitumor agents, often involves the strategic use of pyrrole-based building blocks. researchgate.net These synthetic routes can involve multi-step processes, including reactions like the Heck reaction, to build upon the initial pyrrole scaffold. researchgate.net Similarly, halogen-substituted pyrrole building blocks are integral to the synthesis of potent inhibitors of bacterial DNA gyrase B, highlighting the importance of functionalized pyrroles in medicinal chemistry. nih.gov The ability to create diverse libraries of small organic molecules often relies on the availability of such versatile building blocks. nih.gov

Development of Chemical Probes and Tags for Biomolecular Studies

Chemical probes are essential tools for dissecting complex biological processes. nih.gov These small molecules are designed to interact with specific biological targets, such as proteins, allowing researchers to study their function in cellular and in vivo environments. nih.gov this compound and its derivatives can be employed in the creation of such probes.

The carboxylic acid functionality allows for the covalent attachment of the pyrrole-containing molecule to other chemical entities, such as fluorophores, affinity tags, or pharmacophores, to generate sophisticated molecular tools. For example, in the development of bivalent ligands to study G-protein coupled receptor (GPCR) heterodimers, a linker or spacer is crucial for connecting two distinct pharmacophores. nih.gov While not directly mentioning this compound, the principles of using a linker to create bivalent probes are well-established. nih.gov The pentanoic acid chain of this compound could serve as such a linker, enabling the creation of probes to investigate protein-protein interactions or to target specific cellular components. The pyrrole ring itself can also contribute to the binding affinity and selectivity of the probe for its target.

Integration into Polymeric Structures and Advanced Materials Research

The field of materials science is constantly seeking new monomers to create polymers with novel properties. The unique combination of a heterocyclic ring and a carboxylic acid in this compound makes it an interesting candidate for incorporation into polymeric structures. The carboxylic acid group can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides.

The pyrrole ring, when integrated into a polymer backbone, can impart specific properties to the resulting material. For instance, furan-based polymers, which are structurally related to pyrrole-based polymers, have been shown to exhibit high performance due to the rigidity of the furan (B31954) ring. ulaval.caresearchgate.net Similarly, the incorporation of the pyrrole moiety could enhance thermal stability, conductivity, or other desirable characteristics of the polymer. The synthesis of bio-based polymers from renewable resources is a growing area of research, and molecules like 2,5-furandicarboxylic acid (FDCA) are being investigated as alternatives to petroleum-based monomers. researchgate.netjst.vn The principles of synthesizing polymers from functionalized heterocyclic compounds are directly applicable to this compound.

Modulation of Cellular Processes in In Vitro Systems for Bioprocess Optimization

Understanding and controlling cellular processes is fundamental to bioprocess optimization for the production of pharmaceuticals, biofuels, and other valuable chemicals. Small molecules can be used to modulate cellular pathways to enhance productivity or yield. nih.gov Lysine acetylation, for example, is a key post-translational modification that influences a wide array of cellular functions, including transcription and metabolism. nih.gov

While direct studies on the modulation of cellular processes by this compound are not extensively documented in the provided search results, related pyrrole-containing compounds have been shown to possess biological activity. For instance, a synthesized derivative, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit the enzyme aldose reductase and the glycation of proteins in vitro. nih.gov This suggests that pyrrole-based structures can interact with biological macromolecules and influence their function. The structural features of this compound could potentially allow it to interact with specific enzymes or proteins within a cell, thereby modulating metabolic pathways or other cellular events. Further research would be needed to explore its specific effects in various in vitro systems for bioprocess optimization.

Utility as a Precursor for Diverse Research Intermediates

In chemical synthesis, a precursor is a compound that is a starting material for the creation of other molecules. This compound serves as a valuable precursor for the synthesis of a wide array of research intermediates. Its bifunctional nature, with the reactive pyrrole ring and the carboxylic acid group, allows for a multitude of chemical modifications.

Future Directions and Emerging Research Avenues for 5 1h Pyrrol 1 Yl Pentanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-substituted pyrroles and their derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more environmentally friendly and efficient methods. lucp.netnih.gov For 5-(1H-Pyrrol-1-yl)pentanoic acid, future research is likely to focus on moving beyond traditional multi-step syntheses, which may involve harsh reaction conditions, towards more sustainable and atom-economical approaches. acs.org

Promising avenues for exploration include:

Green Catalysis: The use of non-toxic, renewable, and recyclable catalysts is a key aspect of green chemistry. lucp.net Research into catalysts like low-cost and commercially available aluminas, which have shown efficacy in the Paal-Knorr synthesis of N-substituted pyrroles, could be adapted for the synthesis of this compound. mdpi.com Similarly, iridium-catalyzed syntheses that link secondary alcohols and amino alcohols offer a sustainable route with the elimination of hydrogen gas as the only byproduct. nih.gov

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents like water or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) represents a significant step towards sustainability. acs.orgresearchgate.net These methods can lead to simplified purification processes and reduced chemical waste.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. syrris.com A one-step continuous flow synthesis for pyrrole-3-carboxylic acid derivatives has been reported, and similar methodologies could be developed for this compound, potentially enabling more efficient production. syrris.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields in the synthesis of N-substituted pyrroles. lucp.net Exploring their application in the synthesis of this compound could lead to more efficient and rapid production.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Green Catalysis | Reduced environmental impact, use of renewable resources, catalyst recyclability. lucp.netnih.gov | Development of specific catalysts for the N-alkylation of pyrrole (B145914) with 5-halopentanoic acid or its precursors. |

| Solvent-Free/Alternative Solvents | Minimized waste, simplified workup, potentially milder reaction conditions. acs.orgresearchgate.net | Optimization of reaction conditions without solvents or in benign media like water. |

| Flow Chemistry | Enhanced process control, improved safety, scalability, and potential for multi-step synthesis in a single run. syrris.com | Design of a continuous flow reactor setup for the efficient synthesis of the target molecule. |

| Microwave/Ultrasound Assistance | Accelerated reaction rates, increased yields, and reduced energy consumption. lucp.net | Investigation of the effects of microwave or ultrasound irradiation on the reaction kinetics and product purity. |

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) and virtual screening are powerful tools in drug discovery and materials science for rapidly assessing the properties of large numbers of compounds. The structure of this compound makes it an interesting candidate for inclusion in screening libraries.

Future research in this area could involve:

Virtual Screening for Drug Discovery: The pyrrole nucleus is a "privileged scaffold" found in numerous bioactive compounds and marketed drugs. nih.govresearchgate.net Virtual screening techniques, which use computational models to predict the interaction of a molecule with a biological target, could be employed to explore the potential of this compound and its virtual derivatives against a wide range of protein targets. proquest.com This approach can significantly reduce the time and cost associated with identifying promising drug candidates.

HTS for Biological Activity: The synthesis of a library of derivatives based on the this compound scaffold would enable high-throughput screening for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. nih.govnih.gov For example, pyrrole derivatives have been investigated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis and as cholinesterase inhibitors. nih.govfrontiersin.org

Screening for Materials Science Applications: The unique combination of a pyrrole ring and a carboxylic acid suggests potential applications in materials science. HTS methods could be used to screen for properties such as conductivity (in the form of polypyrrole derivatives), corrosion inhibition, or the ability to form functional surface coatings.

| Screening Methodology | Application for this compound | Potential Outcomes |

| Virtual Screening | In silico docking studies against various enzyme active sites and protein-protein interaction interfaces. proquest.com | Identification of potential biological targets and prediction of binding affinities, guiding further experimental work. |

| High-Throughput Screening (HTS) | Screening of a library of derivatives in cell-based or biochemical assays for desired biological effects. nih.govnih.gov | Discovery of novel bioactive compounds for further development as therapeutics. |

| Materials Property Screening | Evaluation of derivatives for properties like conductivity, surface adhesion, and corrosion inhibition. | Identification of new functional materials for applications in electronics, coatings, and other areas. |

Design of Next-Generation Derivatives for Specific Research Applications

The true potential of this compound likely lies in its use as a versatile building block for the creation of next-generation derivatives with tailored properties. The pyrrole ring and the carboxylic acid group offer multiple points for chemical modification.

Future design strategies could focus on:

Bioisosteric Replacement and Hybridization: Drawing inspiration from known bioactive molecules, researchers can design derivatives of this compound by applying principles of bioisosteric replacement and molecular hybridization. nih.gov For instance, the pyrrole ring could be substituted with various functional groups to modulate its electronic properties and steric profile, while the carboxylic acid could be converted to esters, amides, or other functional groups to alter solubility and bioavailability.

Target-Oriented Synthesis: Based on the results of screening efforts, derivatives can be rationally designed to optimize their interaction with a specific biological target. This could involve the synthesis of pyrrole-2-carboxamide derivatives as potential inhibitors of mycobacterial membrane protein large 3 (MmpL3) for tuberculosis treatment or the design of fused pyrrole systems as potent EGFR/CDK2 inhibitors for cancer therapy. nih.govnih.gov

Functionalization for Bioconjugation: The carboxylic acid moiety provides a convenient handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids. This opens up possibilities for using derivatives of this compound as linkers in the development of antibody-drug conjugates (ADCs) or as probes for studying biological processes. The related compound, 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, which contains a maleimide (B117702) group, is already used as a non-cleavable linker in bioconjugation. creative-biolabs.com

| Derivative Design Strategy | Rationale | Potential Applications |

| Bioisosteric Replacement | To create analogues with improved potency, selectivity, or pharmacokinetic properties. nih.gov | Drug discovery, agrochemicals. |

| Target-Oriented Synthesis | To optimize binding to a specific biological target identified through screening. nih.govnih.gov | Development of highly potent and selective therapeutic agents. |

| Functionalization for Bioconjugation | To attach the molecule to other chemical or biological entities. creative-biolabs.com | Targeted drug delivery, diagnostic probes, and biomaterials. |

Potential in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for the development of novel materials and functional systems. The structure of this compound, with its hydrogen-bond donating NH group on the pyrrole ring and the hydrogen-bond donating and accepting carboxylic acid group, makes it an intriguing candidate for studies in this field. oup.com

Emerging research avenues include:

Anion Recognition and Sensing: The pyrrole NH group is known to act as a hydrogen-bond donor and can participate in anion binding. oup.com By incorporating the this compound moiety into more complex structures, it may be possible to create receptors for the selective recognition and sensing of specific anions.

Self-Assembly into Supramolecular Polymers: The combination of the pyrrole ring, which can engage in π-π stacking interactions, and the carboxylic acid group, which can form strong hydrogen bonds, could drive the self-assembly of this compound or its derivatives into well-defined supramolecular polymers. acs.org These materials could exhibit interesting properties, such as responsiveness to external stimuli.

Formation of Gels and Soft Materials: Pyrrole-based molecules have been shown to form supramolecular gels. nih.gov The self-assembly of this compound derivatives could lead to the formation of novel hydrogels or organogels with potential applications in areas such as drug delivery, tissue engineering, and environmental remediation.

| Supramolecular Application | Driving Interactions | Potential Outcomes |

| Anion Recognition | Hydrogen bonding involving the pyrrole NH group. oup.com | Development of selective sensors for anions of biological or environmental importance. |

| Supramolecular Polymerization | π-π stacking of pyrrole rings and hydrogen bonding of carboxylic acid groups. acs.org | Creation of novel, responsive materials with tunable properties. |

| Gel Formation | A combination of hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov | Fabrication of new soft materials for a variety of advanced applications. |

Q & A

Q. Table 1. Key Experimental Parameters for Antioxidant Assays

Q. Table 2. Computational Methods for Reactivity Prediction

| Method | Application | Software/Tool | Validation Metric |

|---|---|---|---|

| M05-2X/6-311+G(d,p) | Thermodynamic feasibility of dimerization | Gaussian, ORCA | values |

| TDDFT | UV-Vis spectra simulation | NWChem, Turbomole | match |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.